molecular formula C16H28O2 B159425 Geranyl caproate CAS No. 10032-02-7

Geranyl caproate

货号: B159425
CAS 编号: 10032-02-7
分子量: 252.39 g/mol
InChI 键: ARVSCQUZFFSNKF-QINSGFPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Geranyl caproate (hexanoic acid 3,7-dimethyl-2,6-octadienyl ester) is a monoterpene ester derived from geraniol and caproic acid. It is characterized by a molecular formula of C₁₆H₂₈O₂, a molecular weight of 252.39 g/mol, and a log P value of 4.62, indicating moderate hydrophobicity . Its IR spectrum shows a carbonyl (C=O) stretching vibration at 1718.93 cm⁻¹, distinct from caproic acid’s absorption at 1705.7 cm⁻¹, confirming ester formation . Key structural features include a geranyl backbone with a six-carbon acyl chain, contributing to its bioactivity and physicochemical properties.

This compound exhibits promising anticancer activity, particularly against murine leukemia (P388) cells, with an IC₅₀ of 116.08 µg/ml . Molecular docking studies highlight its strong binding affinity to Pim1 kinase, a leukemia-associated protein, with a rerank score of -189.822 KJ/mol, outperforming other esters like geranyl caprylate .

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

10032-02-7

分子式

C16H28O2

分子量

252.39 g/mol

IUPAC 名称

[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate

InChI

InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12-

InChI 键

ARVSCQUZFFSNKF-QINSGFPZSA-N

SMILES

CCCCCC(=O)OCC=C(C)CCC=C(C)C

手性 SMILES

CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C

规范 SMILES

CCCCCC(=O)OCC=C(C)CCC=C(C)C

沸点

98.00 °C. @ 1.00 mm Hg

密度

0.890 (15.5°)

其他CAS编号

68310-59-8
10032-02-7

物理描述

Liquid

产品来源

United States

准备方法

Reaction Mechanism and Stoichiometry

The esterification of geraniol (C₁₀H₁₈O) with caproic acid (C₆H₁₂O₂) under alkaline conditions follows a nucleophilic acyl substitution mechanism. Sodium hydroxide deprotonates the carboxylic acid, forming a reactive carboxylate ion that attacks the electrophilic carbon of geraniol’s hydroxyl group. The reaction proceeds via the formation of a tetrahedral intermediate, culminating in the release of water and the ester product.

Stoichiometric Ratios:

  • Geraniol : Caproic acid = 1 : 1.2 (mol/mol)

  • Catalyst loading: 5% (w/w) NaOH relative to geraniol.

Experimental Procedure

A representative synthesis involves heating a mixture of geraniol (10 mmol), caproic acid (12 mmol), and NaOH (5% w/w) at 80°C for 8 hours in a 250 mL round-bottom flask. Post-reaction neutralization with 1% HCl separates the catalyst, followed by extraction with ethyl acetate (EtOAc). The organic phase is washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Purification via column chromatography (n-hexane/EtOAc = 95:5) yields this compound as a colorless oil.

Key Parameters:

  • Temperature: 80°C

  • Reaction time: 8 hours

  • Yield: 76.72%.

Analytical Characterization

Purified this compound is characterized by:

  • Thin-Layer Chromatography (TLC): Rf = 0.4 (n-hexane/EtOAc = 95:5).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Retention time = 11.33 minutes; molecular ion peak at m/z 252.39.

  • ¹H-NMR (400 MHz, CDCl₃): δ 4.13–4.59 ppm (2H, t, J = 7.2–7.4 Hz, CH₂ adjacent to ester oxygen), δ 5.10–5.45 ppm (2H, m, alkene protons from geraniol).

Acid-Catalyzed Esterification Using Sulfonated Cation Exchange Resins

Catalyst Preparation and Activation

Pretreated cation exchange resins (e.g., Amberlyst-15) functionalized with sulfonic acid (-SO₃H) groups are employed. Activation involves sequential soaking in sulfuric acid (1 mol/L, 24 h) and ammonium molybdate (0.5 mol/L, 24–48 h), followed by calcination at 400–700°C. This enhances Brønsted acidity and surface area, critical for protonating caproic acid and facilitating electrophilic attack on geraniol.

Reaction Optimization

The esterification is conducted in a 500 mL flask equipped with a Dean-Stark trap to remove water. A mass ratio of caproic acid : geraniol : catalyst = 2.3 : 2 : 0.29 is heated at 132–155°C for 1–3 hours, followed by reflux for 3–4 hours. Neutralization with anhydrous Na₂CO₃ (pH 7–8) and vacuum distillation (120–124°C, −0.098 to −0.1 MPa) isolates the product.

Performance Metrics:

  • Temperature: 132–155°C

  • Reaction time: 4–7 hours (total)

  • Yield: 90.1–91.5%.

Advantages Over Base Catalysis

  • Reusability: The resin catalyst is recoverable via filtration and retains >85% activity after five cycles.

  • Reduced Byproducts: Acid catalysis minimizes saponification, a common side reaction in alkaline conditions.

Comparative Analysis of Preparation Methods

ParameterBase Catalysis (NaOH)Acid Catalysis (Resin)
Yield 76.72%90.1–91.5%
Reaction Time 8 hours4–7 hours
Temperature 80°C132–155°C
Catalyst Cost Low (NaOH: $8/25g)Moderate (resin: $16/25mL)
Scalability Suitable for lab-scaleIndustrial applications

化学反应分析

Geranyl caproate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert geranyl hexanoate into its corresponding alcohols.

    Substitution: This reaction can occur at the ester functional group, leading to the formation of different esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

科学研究应用

Geranyl caproate has a wide range of scientific research applications:

作用机制

The mechanism of action of geranyl hexanoate varies depending on its application. As a pheromone, it interacts with specific receptors in the antennae of insects, triggering behavioral responses. In enzymatic reactions, it acts as a substrate for lipase enzymes, undergoing transesterification to form other esters. The molecular targets and pathways involved depend on the specific biological or chemical context .

相似化合物的比较

Comparison with Similar Compounds

Geranyl Butyrate

  • Structure : Butyric acid ester of geraniol (C₁₄H₂₄O₂; MW: 224.34 g/mol).
  • Bioactivity : Lower anticancer potency (IC₅₀ = 162.51 µg/ml against P388 cells) compared to geranyl caproate .
  • Physicochemical Properties : Log P = 4.62 (similar to this compound), but shorter acyl chain reduces thermal stability and solvent resistance .

Geranyl Caprylate

  • Structure: Octanoic acid ester of geraniol (C₁₈H₃₂O₂; MW: 280.45 g/mol).
  • Bioactivity : Higher IC₅₀ (172.93 µg/ml ) than this compound in P388 cells but superior inhibition at lower concentrations (e.g., 71.10% inhibition at 250 µg/ml vs. 58.48% for this compound) .

Citronellyl Caproate

  • Structure : Caproic acid ester of citronellol (C₁₆H₂₈O₂; MW: 252.39 g/mol).
  • Bioactivity : Comparable molecular weight to this compound but higher log P (4.96 ) and slightly weaker docking affinity (-182.560 KJ/mol vs. -189.822 KJ/mol) .
  • Key Difference : Citronellol’s saturated backbone reduces conjugation effects, altering receptor interactions.

Geranyl Acetate

  • Structure : Acetic acid ester of geraniol (C₁₂H₂₀O₂; MW: 196.29 g/mol).
  • Bioactivity : Strong anticancer activity against Colo-205 cells (IC₅₀ = 30 µM ) via apoptosis induction .
  • Applications : Widely used in cosmetics; lower molecular weight enhances volatility but limits sustained activity compared to this compound .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) log P Carbonyl IR (cm⁻¹)
This compound C₁₆H₂₈O₂ 252.39 4.62 1718.93
Geranyl butyrate C₁₄H₂₄O₂ 224.34 4.62 1722.43
Geranyl caprylate C₁₈H₃₂O₂ 280.45 5.12 1718.53
Citronellyl caproate C₁₆H₂₈O₂ 252.39 4.96 -
Geranyl acetate C₁₂H₂₀O₂ 196.29 3.10 1715–1720*

*Data inferred from analogous esters .

Table 2: Anticancer Activity Against P388 Cells

Compound IC₅₀ (µg/ml) Inhibition at 500 µg/ml (%)
This compound 116.08 101.17 ± 0.16
Geranyl butyrate 162.51 91.99 ± 1.95
Geranyl caprylate 172.93 101.33 ± 0.78

Key Research Findings

  • Anticancer Mechanism : this compound’s geranyl chain enhances binding to Pim1 kinase’s catalytic site (residues Lys 67, Asp 186), inducing apoptosis .
  • Structure-Activity Relationship: Acyl chain length inversely correlates with IC₅₀ in leukemia cells but improves antifungal activity in phenolic geranyl derivatives .
  • Synthetic Yield : this compound synthesis achieves 76% yield under optimized conditions (NaOH catalyst), higher than geranyl caprylate (54%) .

常见问题

Q. What are the primary molecular targets of geranyl caproate in cancer research?

this compound has shown inhibitory activity against Pim1 kinase, a key enzyme overexpressed in leukemia and other cancers. Its mechanism involves hydrogen bonding with Lys 67 and Asp 186 residues in the kinase's active site, stabilizing interactions critical for enzyme inhibition . To validate these targets, researchers can employ molecular docking tools (e.g., Molegro Virtual Docker) and compare binding affinities with known inhibitors. Follow-up assays, such as kinase activity tests or cellular apoptosis assays, are recommended to confirm functional effects.

Q. How does this compound comply with drug-likeness criteria such as Lipinski's Rule of Five?

this compound meets Lipinski's criteria, with molecular weight <500 Da, LogP <5, and acceptable hydrogen bond donor/acceptor counts . Researchers should calculate these parameters using software like Molinspiration or SwissADME and compare results with in vitro bioavailability data. Discrepancies (e.g., high LogP vs. poor solubility) may require structural optimization, such as ester chain modification.

Q. What experimental models are suitable for preliminary evaluation of this compound's antitumor activity?

In vitro leukemia cell lines (e.g., Jurkat or K562) are commonly used for cytotoxicity assays (MTT or Annexin V staining). For mechanistic studies, Pim1-overexpressing models are preferred. Include controls with parent compounds (geraniol/citronellol) to assess efficacy improvements from esterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across different cancer types?

Disparate results may arise from variability in Pim1 expression or off-target effects. To address this:

  • Perform RNA-seq or proteomic profiling to correlate Pim1 levels with response.
  • Use CRISPR/Cas9 knockout models to isolate Pim1-specific effects.
  • Compare pharmacokinetics (e.g., plasma half-life) across cancer models to rule out bioavailability issues .

Q. What methodologies optimize this compound's pharmacokinetic profile for in vivo translation?

  • Solubility enhancement: Use nanoformulations (liposomes) or co-solvents (Cremophor EL).
  • Metabolic stability: Conduct liver microsome assays to identify degradation hotspots; consider prodrug strategies.
  • Tissue penetration: Radiolabeled tracer studies (e.g., ^14C-geranyl caproate) can quantify biodistribution .

Q. How should researchers design experiments to validate this compound's specificity for Pim1 kinase?

  • Selectivity panels: Test against structurally related kinases (e.g., Pim2, Akt) using competitive binding assays.
  • Structural biology: X-ray crystallography or cryo-EM of this compound-Pim1 complexes can confirm binding poses predicted by docking studies.
  • Phenotypic rescue: Overexpress Pim1 in resistant cells to restore this compound sensitivity .

Methodological Challenges & Solutions

Q. What statistical approaches are critical for analyzing this compound's dose-response data?

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
  • For synergy studies (e.g., with chemotherapeutics), employ the Chou-Talalay combination index method .

Q. How can computational and experimental data be integrated to refine this compound's design?

  • Combine QSAR (Quantitative Structure-Activity Relationship) models with synthetic chemistry to prioritize derivatives.
  • Validate in silico predictions with SPR (Surface Plasmon Resonance) for binding kinetics or microscale thermophoresis for affinity measurements .

Data Reproducibility & Transparency

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Document reaction conditions (catalyst, temperature, solvent purity) and purification steps (HPLC gradients).
  • Characterize products via ^1H/^13C NMR, HRMS, and chromatographic purity (>95%).
  • Deposit raw spectral data in repositories like Zenodo for peer validation .

Q. How should contradictory findings between in vitro and in vivo studies be addressed?

  • Re-evaluate dosing regimens (e.g., frequency, route) to mimic in vitro exposure times.
  • Use PK/PD modeling to bridge gaps between cell-based assays and animal models.
  • Consider species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Geranyl caproate
Reactant of Route 2
Reactant of Route 2
Geranyl caproate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。